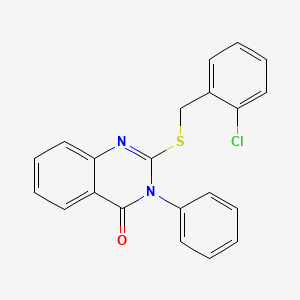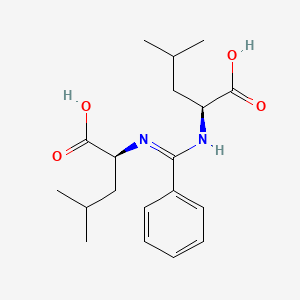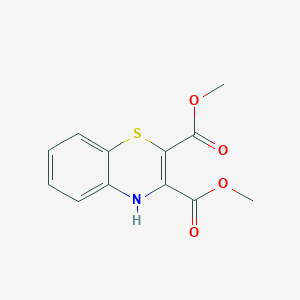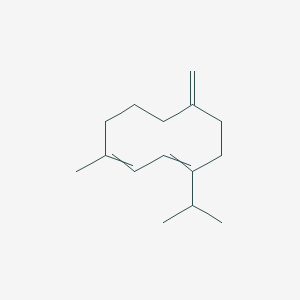
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are of interest due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to a precursor compound.
Cyclization: Formation of the benzothiophene ring structure.
Methylation: Addition of a methyl group to the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Development of pharmaceuticals targeting specific pathways.
Industry: Use in the production of dyes, polymers, or other materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the nitro and methyl groups.
2-Methylbenzothiophene: Lacks the nitro group.
3-Nitrobenzothiophene: Lacks the methyl group.
Uniqueness
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
74458-91-6 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-methyl-3-nitro-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C9H9NO3S/c1-5-9(10(12)13)8-6(11)3-2-4-7(8)14-5/h2-4H2,1H3 |
InChI Key |
KBIRKTKXMPHBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)CCCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)

![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)

